

Spectroscopic and Synthetic Guide to (-)-Menthylloxyacetic Acid

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Compound of Interest

Compound Name: (-)-Menthylloxyacetic acid

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This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of **(-)-Menthylloxyacetic acid**, a valuable chiral auxiliary in asymmetric synthesis. The document presents detailed nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in clearly structured tables, alongside a comprehensive experimental protocol for its preparation.

Spectroscopic Data

The structural integrity and purity of **(-)-Menthylloxyacetic acid** are confirmed through rigorous spectroscopic analysis. The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR data.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J), which describe the interactions between neighboring protons, are given in Hertz (Hz).

Table 1: ^1H NMR Spectroscopic Data for **(-)-Menthylloxyacetic Acid**

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------------|--------------|--------------------------|---|
| ~10.5 | br s | - | -COOH |
| 4.15 | d | 16.5 | O-CHa-COOH |
| 4.05 | d | 16.5 | O-CHb-COOH |
| 3.25 | dt | 10.9, 4.3 | H-1 (menthyl) |
| 2.20 | m | - | H-8 (menthyl) |
| 2.10 | m | - | H-2a (menthyl) |
| 1.65 | m | - | H-6a, H-5a (menthyl) |
| 1.45 | m | - | H-4 (menthyl) |
| 1.25 | m | - | H-3a (menthyl) |
| 1.05 | m | - | H-2b, H-6b (menthyl) |
| 0.92 | d | 6.5 | CH ₃ -7 (menthyl) |
| 0.90 | d | 7.0 | CH ₃ -9 or CH ₃ -10 (menthyl) |
| 0.78 | d | 7.0 | CH ₃ -10 or CH ₃ -9 (menthyl) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **(-)-Menthylloxyacetic Acid**

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-------------------------|
| ~173.5 | C=O (Carboxylic Acid) |
| ~83.0 | C-1 (Menthyl) |
| ~67.0 | O-CH ₂ -COOH |
| ~48.0 | C-2 (Menthyl) |
| ~40.0 | C-6 (Menthyl) |
| ~34.5 | C-4 (Menthyl) |
| ~31.5 | C-8 (Menthyl) |
| ~25.5 | C-5 (Menthyl) |
| ~23.0 | C-3 (Menthyl) |
| ~22.0 | C-7 (Menthyl) |
| ~21.0 | C-9 or C-10 (Menthyl) |
| ~16.0 | C-10 or C-9 (Menthyl) |

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: Infrared (IR) Spectroscopic Data for **(-)-Menthylloxyacetic Acid**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-------------------------------|
| 2950-2850 | Strong | C-H stretch (alkane) |
| 2800-3300 | Broad, Strong | O-H stretch (carboxylic acid) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1100 | Strong | C-O stretch (ether) |

Experimental Protocols

Synthesis of (-)-Menthylloxyacetic Acid

A reliable method for the preparation of **(-)-Menthylloxyacetic acid** is the reaction of (-)-menthol with chloroacetic acid in the presence of a base. A detailed procedure is provided by Organic Syntheses, a highly reputable source for experimental methods in organic chemistry.

[1]

Materials:

- (-)-Menthol
- Sodium
- Toluene (dry)
- Chloroacetic acid (dried)
- Hydrochloric acid (20%)
- Benzene

Procedure:

- In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, a solution of (-)-menthol in dry toluene is prepared.
- Clean sodium is added to the flask, and the mixture is heated to reflux with stirring until all the sodium has reacted to form sodium menthoxide. This may take several hours.

- The reaction mixture is cooled, and finely powdered, dry chloroacetic acid is added in portions.
- A thick precipitate of sodium chloroacetate will form. The mixture is then refluxed with vigorous stirring for an extended period (e.g., 48 hours). Additional dry toluene may be required to maintain a stirrable mixture.
- After cooling, the reaction mixture is treated with water to dissolve the sodium salts. The aqueous layer is separated.
- The aqueous extract is carefully acidified with 20% hydrochloric acid. The crude **(-)-Menthylloxyacetic acid** separates as an oil.
- The product is extracted with benzene, and the solvent is removed by distillation.
- The crude product is then purified by fractional distillation under reduced pressure.^[1]

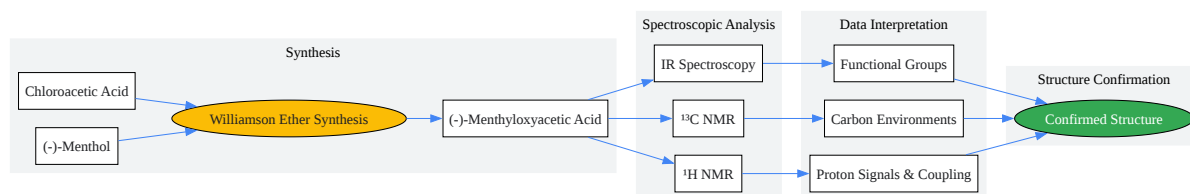
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl_4).

Structure Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of **(-)-Menthylloxyacetic acid** using the spectroscopic data.



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Caption: Workflow for the synthesis and spectroscopic confirmation of **(-)-Menthylxyacetic acid**.

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References

- 1. researchgate.net [researchgate.net]
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